1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Descripción

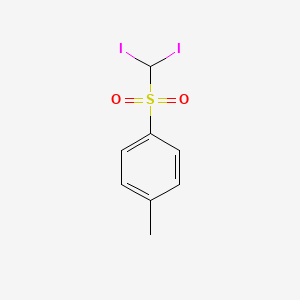

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(diiodomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILGBPDXMVFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032541 | |

| Record name | Diiodomethyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS] | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

394 °C | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.20 | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/ | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan powder at room temperature | |

CAS No. |

20018-09-1 | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20018-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiodomethyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(diiodomethyl)sulphonyl]toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOMETHYLTOLYLSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ36QMI3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C (range of 149-152 °C), Melting point: 150 °C | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((Diiodomethyl)sulfonyl)-4-methylbenzene: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, a compound of interest for its biocidal properties. This document details a plausible synthetic route, based on established organic chemistry principles, and summarizes its known physicochemical and characterization data.

Compound Identification and Properties

This compound, also known as diiodomethyl p-tolyl sulfone, is an organosulfur compound with the chemical formula C₈H₈I₂O₂S.[1] It is recognized for its fungicidal and bactericidal activities and is commercially available under trade names such as Amical 48.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈I₂O₂S | [1] |

| Molecular Weight | 422.02 g/mol | [1] |

| CAS Number | 20018-09-1 | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 149-152 °C | [3] |

| UV Absorption Maxima (λmax) | 200 nm, 233-234 nm | [1] |

Plausible Synthesis Protocol

The proposed two-step synthesis involves the preparation of the precursor, p-tolyl methyl sulfone, followed by its di-iodination.

Synthesis of p-Tolyl Methyl Sulfone (Precursor)

The precursor, p-tolyl methyl sulfone, can be synthesized from p-toluenesulfonyl chloride and a suitable methylating agent, such as methylmagnesium bromide (a Grignard reagent), or by the oxidation of the corresponding sulfide. A more direct approach involves the reaction of sodium p-toluenesulfinate with a methylating agent like methyl iodide.

Reaction Scheme for p-Tolyl Methyl Sulfone Synthesis:

Caption: Synthesis of the precursor, p-tolyl methyl sulfone.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of p-toluenesulfonyl chloride in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

-

Grignard Reaction: The flask is cooled in an ice bath, and a solution of methylmagnesium bromide in ether is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield p-tolyl methyl sulfone.

Synthesis of this compound

The di-iodination of p-tolyl methyl sulfone is proposed to proceed via a haloform-type reaction mechanism.

Reaction Scheme for the Synthesis of this compound:

Caption: Proposed synthesis of the target compound via di-iodination.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with p-tolyl methyl sulfone and a suitable solvent system, such as a mixture of dioxane and water.

-

Addition of Reagents: An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the flask, followed by the portion-wise addition of iodine (I₂) with vigorous stirring. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the starting material. Once the reaction is complete, the mixture is diluted with water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization Data

Comprehensive experimental characterization data for this compound is limited in the public domain. However, based on its chemical structure, expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Data of p-Tolyl Methyl Sulfone (Precursor) [4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.82 | d | 2H, Ar-H (ortho to SO₂) |

| 7.36 | d | 2H, Ar-H (meta to SO₂) | |

| 3.03 | s | 3H, SO₂-CH₃ | |

| 2.45 | s | 3H, Ar-CH₃ | |

| ¹³C NMR | 144.65 | Ar-C (ipso to SO₂) | |

| 137.68 | Ar-C (ipso to CH₃) | ||

| 129.93 | Ar-CH (meta to SO₂) | ||

| 127.35 | Ar-CH (ortho to SO₂) | ||

| 44.59 | SO₂-CH₃ | ||

| 21.59 | Ar-CH₃ |

Predicted ¹H and ¹³C NMR for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group on the aromatic ring, and a characteristic singlet for the methine proton of the diiodomethyl group (-CHI₂). The aromatic protons would likely appear as two doublets in the range of 7.5-8.0 ppm. The benzylic methyl protons would be a singlet around 2.4-2.5 ppm. The diiodomethyl proton signal is expected to be a singlet at a significantly downfield-shifted position due to the presence of the two iodine atoms and the sulfonyl group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methyl carbon of the p-tolyl group, and the carbon of the diiodomethyl group. The carbon of the -CHI₂ group is expected to appear at a very shielded (upfield) position due to the heavy atom effect of the two iodine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl group.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Weak | Aliphatic C-H stretch (from CH₃ and CHI₂) |

| ~1300-1350 and ~1120-1160 | Strong | Asymmetric and symmetric SO₂ stretching |

| ~810-840 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~500-600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (expected) | Comments |

| [M]⁺ | 422 | Molecular ion peak corresponding to C₈H₈I₂O₂S. |

| [M-I]⁺ | 295 | Loss of one iodine atom. |

| [M-I₂]⁺ | 168 | Loss of both iodine atoms. |

| [C₇H₇SO₂]⁺ | 155 | p-Toluenesulfonyl cation. |

| [C₇H₇]⁺ | 91 | Tropylium cation. |

Logical Workflow Diagram

The overall process from precursor synthesis to the final product can be visualized as follows:

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a plausible and chemically sound pathway for the synthesis of this compound, a compound with significant biocidal applications. While detailed experimental validation from peer-reviewed literature is currently unavailable, the proposed haloform-type reaction on p-tolyl methyl sulfone provides a strong basis for its laboratory preparation. The provided characterization data, including physical properties and expected spectroscopic features, will aid researchers in the identification and quality control of this compound. Further experimental work is encouraged to validate the proposed synthetic route and to fully characterize this important molecule.

References

- 1. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[(Diiodomethyl)sulfonyl]-4-methylbenzene | 20018-09-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 1-[(Diiodomethyl)sulfonyl]-4-methylbenzene | 20018-09-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. rsc.org [rsc.org]

Diiodomethyl p-Tolyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of diiodomethyl p-tolyl sulfone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data.

Executive Summary

Physical and Chemical Properties

The physical and chemical properties of diiodomethyl p-tolyl sulfone are summarized in the tables below, providing a consolidated view of its key characteristics.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | 1-[(diiodomethyl)sulfonyl]-4-methylbenzene | [1] |

| Common Names | Diiodomethyl p-tolyl sulfone, Amical 48 | [1][2] |

| CAS Number | 20018-09-1 | [2][3] |

| Molecular Formula | C₈H₈I₂O₂S | [1][3] |

| Molecular Weight | 422.02 g/mol | [1] |

| Appearance | Tan powder at room temperature | [1][2] |

Quantitative Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 136 °C (with a reported range of 149-152 °C) | [1] |

| Boiling Point | 420.1 °C at 760 mmHg | [1] |

| Density | 2.274 g/cm³ | [1] |

| Water Solubility | 0.1 to 1 mg/L (temperature not specified) | [1] |

| Vapor Pressure | 9.6 x 10⁻⁷ mm Hg at 25 °C | [1] |

| logP (XLogP3) | 3.8 | [1] |

| Refractive Index | 1.751 | [1] |

| Flash Point | 207.9 °C | [1] |

Stability and Reactivity

Diiodomethyl p-tolyl sulfone exhibits stability under specific conditions. It is stable at room temperature and at 54°C for two weeks.[1] Long-term stability has been noted for up to 8 years at ambient temperatures, 36 months at 30°C, and 6 months at 40°C.[1]

Hydrolytically, the compound is stable at a pH of 5.[1] However, it undergoes degradation at pH 7 and 9, where it forms monoiodo-p-tolylsulfone with half-lives ranging from 1.5 to 9.6 days.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of diiodomethyl p-tolyl sulfone is not available in the reviewed literature, a plausible synthetic route can be proposed based on the chemistry of related sulfones.

Proposed Synthesis of Diiodomethyl p-Tolyl Sulfone

The synthesis of diiodomethyl p-tolyl sulfone could likely be achieved through the iodination of methyl p-tolyl sulfone. This precursor can be synthesized from p-toluenesulfonyl chloride.

Step 1: Synthesis of Sodium p-Toluenesulfinate from p-Toluenesulfonyl Chloride

This step involves the reduction of p-toluenesulfonyl chloride. A common method is reaction with a reducing agent like sodium sulfite.

-

Materials: p-Toluenesulfonyl chloride, sodium sulfite, sodium bicarbonate, water, ethanol.

-

Procedure:

-

A solution of sodium sulfite and sodium bicarbonate is prepared in water.

-

p-Toluenesulfonyl chloride is dissolved in a suitable solvent like ethanol and added to the aqueous solution.

-

The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the sodium p-toluenesulfinate product is isolated, potentially by precipitation and filtration.

-

Step 2: Synthesis of Methyl p-Tolyl Sulfone

This step involves the methylation of the sulfinate salt.

-

Materials: Sodium p-toluenesulfinate, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable solvent (e.g., DMF or ethanol).

-

Procedure:

-

Sodium p-toluenesulfinate is dissolved in the chosen solvent.

-

The methylating agent is added, and the reaction is stirred, possibly with heating.

-

Reaction completion is monitored by TLC.

-

The product, methyl p-tolyl sulfone, is isolated by extraction and purified by recrystallization or column chromatography.

-

Step 3: Di-iodination of Methyl p-Tolyl Sulfone

The final step would involve the di-iodination of the methyl group of methyl p-tolyl sulfone. This is likely a radical substitution reaction.

-

Materials: Methyl p-tolyl sulfone, N-iodosuccinimide (NIS) or iodine, a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Procedure:

-

Methyl p-tolyl sulfone is dissolved in the solvent.

-

Two or more equivalents of the iodinating agent and a catalytic amount of the radical initiator are added.

-

The reaction mixture is heated to initiate the reaction, often under irradiation with a UV lamp to promote radical formation.

-

The reaction is monitored for the formation of the di-iodinated product.

-

Upon completion, the product is isolated by washing the reaction mixture to remove unreacted iodinating agent and initiator, followed by solvent evaporation and purification of the crude product by recrystallization or column chromatography.

-

Spectroscopic Data

Detailed spectroscopic data for diiodomethyl p-tolyl sulfone is not extensively reported. The following represents the available information and expected spectral characteristics based on its structure.

UV-Visible Spectroscopy

UV-visible spectra show two absorption peaks at 200 nm and 233-234 nm.[1] The compound is not expected to absorb light at wavelengths greater than 290 nm.[1]

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present, the IR spectrum of diiodomethyl p-tolyl sulfone is expected to show characteristic absorption bands:

-

S=O stretching (asymmetric and symmetric): Strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-S stretching: Weaker bands in the fingerprint region.

-

C-I stretching: Typically found in the far-infrared region, below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic protons: A set of doublets in the aromatic region (likely around 7.2-7.8 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Methyl protons (tolyl group): A singlet around 2.4 ppm.

-

CHI₂ proton: A singlet, the chemical shift of which would be significantly downfield due to the electron-withdrawing effects of the two iodine atoms and the sulfonyl group.

-

-

¹³C NMR:

-

Aromatic carbons: Four signals are expected in the aromatic region (approximately 120-150 ppm).

-

Methyl carbon (tolyl group): A signal around 21 ppm.

-

CHI₂ carbon: A signal at a very low field, heavily deshielded by the two iodine atoms.

-

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 422. Key fragmentation patterns would likely involve the loss of iodine atoms (M⁺ - 127 and M⁺ - 254), and cleavage of the C-S bonds, leading to fragments corresponding to the p-tolylsulfonyl cation and the diiodomethyl radical or cation.

Metabolic Pathway

Studies in rats have elucidated the primary metabolic pathway of diiodomethyl p-tolyl sulfone. The metabolism involves several key transformations, as illustrated in the following diagram.[4][5]

Caption: Metabolic pathway of diiodomethyl p-tolyl sulfone.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of diiodomethyl p-tolyl sulfone, based on currently available scientific literature. The tabulated data offers a quick reference for its key characteristics. While a definitive, published experimental protocol for its synthesis is lacking, a plausible synthetic route is proposed to guide researchers. The metabolic pathway, a critical aspect for drug development professionals, is also outlined and visualized. Further research is warranted to fully characterize this compound, particularly in obtaining detailed spectroscopic data and a validated synthesis protocol.

References

- 1. echemi.com [echemi.com]

- 2. Diiodomethyl p-tolyl sulfone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. CAS 20018-09-1: Diiodomethyl p-tolyl sulfone | CymitQuimica [cymitquimica.com]

- 4. Role of iodine in the toxicity of diiodomethyl-p-tolylsulfone (DIMPTS) in rats: ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene (CAS 20018-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known as Diiodomethyl p-tolyl sulfone, is an organosulfur compound with the CAS number 20018-09-1.[1][2] It is recognized for its potent antimicrobial properties and is utilized as a biocide, specifically as an algaecide, bactericide, and fungicide.[2][3] Its primary applications are in the preservation of various industrial and consumer products, including paints, coatings, adhesives, plastics, textiles, and wood.[2][3] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanism of toxic action, and a summary of key toxicological studies.

Chemical and Physical Properties

This compound is a tan, odorless solid at room temperature.[2] Its chemical structure consists of a p-tolyl group attached to a sulfonyl group, which in turn is bonded to a diiodomethyl group. The presence of two iodine atoms significantly influences its chemical reactivity and biological activity.[4]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 20018-09-1 | [1] |

| Molecular Formula | C8H8I2O2S | [1] |

| Molecular Weight | 422.02 g/mol | [1] |

| Appearance | Tan solid/powder | [2] |

| Melting Point | 136 °C (range of 149-152 °C) | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(I)I | [1] |

| InChI | InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | [4] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis

Plausible Synthetic Route

While a detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and theoretically sound method involves the reaction of a p-toluenesulfinate salt with diiodomethane. This approach is based on the nucleophilic substitution at a carbon atom of diiodomethane by the sulfinate anion.

The overall proposed reaction is as follows:

p-Toluenesulfinate + CHI₂I₂ → this compound

A potential starting material for this synthesis is sodium p-toluenesulfinate, which can be prepared from p-toluenesulfonyl chloride.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on established principles of sulfone synthesis. Optimization of reaction conditions would be necessary to achieve a good yield and purity.

Materials:

-

Sodium p-toluenesulfinate

-

Diiodomethane

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium p-toluenesulfinate in a suitable polar aprotic solvent.

-

Add diiodomethane to the solution. The molar ratio of diiodomethane to the sulfinate salt may need to be optimized.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, likely through recrystallization or column chromatography, to yield pure this compound.

Note: This proposed protocol is for informational purposes only and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Biological Activity and Mechanism of Toxicity

The primary biological effect of this compound of relevance to drug development and toxicology is its reproductive and developmental toxicity. The mode of action is not a classical receptor-mediated signaling pathway but rather a consequence of its chemical structure and metabolism.

Upon ingestion, the compound releases its two iodine atoms. An excess of systemic iodide is known to induce hypothyroidism. This is the proposed mechanism for the observed toxic effects. The non-iodinated backbone of the molecule, methyl-p-tolylsulfone, has been shown to be relatively non-toxic, supporting the hypothesis that the liberated iodide is the ultimate toxicant.

Below is a diagram illustrating the proposed mode of action for the reproductive toxicity of this compound.

Caption: Proposed mode of action for DIMPTS toxicity.

Experimental Protocols for Toxicological Studies

Numerous toxicological studies have been conducted to evaluate the safety of this compound. The following sections summarize the methodologies of key reproductive and developmental toxicity studies.

Two-Generation Reproductive Toxicity Study in Rats

This study design is crucial for assessing the effects of a substance on the reproductive capabilities of successive generations.

Table 2: Experimental Protocol for a Two-Generation Rat Reproductive Toxicity Study

| Parameter | Description |

| Test Species | Sprague-Dawley Rats |

| Administration Route | Dietary |

| Dosage Groups | Control, Low Dose, Mid Dose, High Dose |

| Exposure Period | F0 generation: from pre-mating through lactation of F1 pups. F1 generation: from weaning through mating and lactation of F2 pups. |

| Mating | 1:1 mating ratio within each dosage group. |

| Endpoints Evaluated (Parental) | - Clinical signs of toxicity- Body weight and food consumption- Mating and fertility indices- Gestation length- Parturition observations- Thyroid weight and histopathology |

| Endpoints Evaluated (Offspring) | - Litter size and viability- Pup survival and body weight- Sex ratio- Anogenital distance- Developmental landmarks (e.g., eye opening, pinna detachment)- Gross necropsy of pups |

Below is a workflow diagram for a typical two-generation reproductive toxicity study.

Caption: Workflow of a two-generation toxicity study.

Developmental Toxicity Study in Rabbits

Developmental toxicity studies are designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

Table 3: Experimental Protocol for a Rabbit Developmental Toxicity Study

| Parameter | Description |

| Test Species | New Zealand White Rabbits |

| Administration Route | Gavage |

| Dosage Groups | Control, Low Dose, Mid Dose, High Dose |

| Exposure Period | Gestation days 6 through 18 |

| Endpoints Evaluated (Maternal) | - Clinical signs of toxicity- Body weight and food consumption- Gross necropsy |

| Endpoints Evaluated (Fetal) | - Number of corpora lutea, implantations, resorptions, and live/dead fetuses- Fetal body weight- External, visceral, and skeletal examinations for malformations and variations |

Summary of Toxicological Findings

The following table summarizes key quantitative data from toxicological studies on this compound.

Table 4: Summary of Key Toxicological Data

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Effects at LOAEL |

| Subchronic Oral Toxicity | Rat | 20 mg/kg/day | 80 mg/kg/day | Squamous metaplasia of the salivary gland duct |

| Subchronic Oral Toxicity | Dog | 2 mg/kg/day | 10 mg/kg/day | Alterations in thyroid and salivary glands, gastrointestinal tract |

| Developmental Toxicity | Rat | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | Maternal: 300 mg/kg/dayDevelopmental: 1000 mg/kg/day | Maternal: Reduced body weight gain and food consumptionDevelopmental: Umbilical hernia |

| Developmental Toxicity | Rabbit | Maternal: 0.5 mg/kg/dayDevelopmental: >2 mg/kg/day | Maternal: 2 mg/kg/day | Maternal: Increased thyroid weight with histopathology |

| Two-Generation Reproductive Toxicity | Rat | Parental: <2.5 mg/kg/dayReproductive: 2.5 mg/kg/day | Parental: 2.5 mg/kg/dayReproductive: 10 mg/kg/day | Parental: Increased thyroid weight and histopathologyReproductive: Decreased litter size and pup survival/weight |

Conclusion

This compound is an effective antimicrobial agent with a well-defined application profile. Its toxicological properties, particularly its reproductive and developmental effects, are primarily attributed to the release of excess iodide, leading to hypothyroidism. This mode of action is a critical consideration for risk assessment and in the development of any potential pharmaceutical applications. While a detailed, publicly available experimental protocol for its synthesis is lacking, a plausible route via the reaction of a p-toluenesulfinate with diiodomethane can be proposed. Further research could focus on optimizing this synthesis and exploring the specific molecular interactions of iodide that lead to the observed toxicological endpoints.

References

- 1. This compound|CAS 20018-09-1 [benchchem.com]

- 2. CAS 20018-09-1: Diiodomethyl p-tolyl sulfone | CymitQuimica [cymitquimica.com]

- 3. WO2006083630A2 - Diiodomethyl-p-tolylsulfone as a particulate dispersion in a liquid solvent in combination with an anti-dandruff active - Google Patents [patents.google.com]

- 4. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Diiodomethyl p-tolyl sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethyl p-tolyl sulfone is an organosulfur compound with potential applications in various fields, including as a biocide and antifungal agent. A thorough understanding of its chemical structure and properties is paramount for its effective and safe utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides a summary of the predicted spectroscopic data for Diiodomethyl p-tolyl sulfone, based on the analysis of analogous compounds, and details the general experimental protocols for acquiring such data.

Chemical Structure:

IUPAC Name: 1-[(diiodomethyl)sulfonyl]-4-methylbenzene CAS Number: 20018-09-1[1] Molecular Formula: C₈H₈I₂O₂S[1] Molecular Weight: 422.02 g/mol [1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |

| ~ 5.5 - 6.0 | Singlet | 1H | Methine proton (-CHI₂) |

| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic quaternary carbon attached to the sulfonyl group |

| ~ 135 | Aromatic quaternary carbon attached to the methyl group |

| ~ 130 | Aromatic CH carbons meta to the sulfonyl group |

| ~ 128 | Aromatic CH carbons ortho to the sulfonyl group |

| ~ 30-40 | Diiodomethyl carbon (-CHI₂) |

| ~ 21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for Diiodomethyl p-tolyl sulfone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl and methine) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1320 - 1280 | Strong | Asymmetric SO₂ stretch |

| ~ 1160 - 1120 | Strong | Symmetric SO₂ stretch |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~ 700 - 600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Diiodomethyl p-tolyl sulfone

| m/z | Interpretation |

| 422 | [M]⁺, Molecular ion |

| 295 | [M - I]⁺ |

| 168 | [M - I₂]⁺ |

| 155 | [CH₃-Ph-SO₂]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like Diiodomethyl p-tolyl sulfone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are used for both experiments.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample such as Diiodomethyl p-tolyl sulfone, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used:

-

ATR-IR:

-

Ensure the ATR crystal surface is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

Clean the crystal and anvil thoroughly after the measurement.

-

-

KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of an organic compound is:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

References

Crystal structure of "1-((Diiodomethyl)sulfonyl)-4-methylbenzene"

An In-depth Technical Guide on the Crystal Structure of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound, a compound of interest for its antimicrobial properties.[1] This document details its crystallographic data, a plausible synthetic route, and a general experimental protocol for its structure determination.

Chemical Identity and Properties

This compound, also known as diiodomethyl p-tolyl sulfone, is an organosulfur compound with the chemical formula C₈H₈I₂O₂S.[1][2][3] It is recognized for its use as a preservative in cosmetics and pharmaceuticals due to its biocidal activity against a range of bacteria, fungi, and yeasts.[1]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 20018-09-1[1][2][3] |

| Molecular Formula | C₈H₈I₂O₂S[1][2][3] |

| Molecular Weight | 422.02 g/mol [1][3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(I)I[3] |

Plausible Synthetic Pathway

While detailed experimental literature on the synthesis of this compound is not extensively public, a plausible and logical synthetic route involves the nucleophilic substitution reaction of p-toluenesulfonyl chloride with diiodomethane.[4]

Caption: Plausible synthesis of this compound.

Crystal Structure Analysis

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystal structure reveals the precise bond lengths, bond angles, and packing of the molecules in the solid state. This information is crucial for understanding its chemical reactivity and biological activity.

The crystallographic data for this compound is available in the Crystallography Open Database under the identifier 7123165.[3] The crystal structure was first reported by Dichiarante et al. in 2019, where the diiodomethyl-sulfonyl moiety was highlighted as an effective halogen bond donor.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁[3] |

| a (Å) | 19.0268[3] |

| b (Å) | 7.3586[3] |

| c (Å) | 8.0423[3] |

| α (°) | 90[3] |

| β (°) | 90[3] |

| γ (°) | 90[3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction involves a series of well-defined steps. The following is a generalized experimental workflow applicable to a small molecule like this compound.

Caption: A typical workflow for determining a crystal structure.

Methodology Details:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

-

Crystal Selection and Mounting: A suitable crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction and Integration: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a list of reflections and their corresponding intensities.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

-

CIF File Creation and Deposition: The final crystallographic information is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures, and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Signaling Pathways

A review of the current scientific literature did not reveal any specific studies detailing the interaction of this compound with defined cellular signaling pathways. While its antimicrobial and toxic properties suggest interaction with biological systems, the precise molecular mechanisms and signaling cascades involved have not been elucidated. Further research is required to understand its mode of action at the molecular level.

References

- 1. eas.org [eas.org]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 4. The diiodomethyl-sulfonyl moiety: an unexplored halogen bond-donor motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of Diiodomethyl p-tolyl Sulfone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of diiodomethyl p-tolyl sulfone, a potent antimicrobial agent with broad applications in material preservation. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in aqueous and organic media, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for diiodomethyl p-tolyl sulfone in a broad spectrum of organic solvents remains elusive in publicly accessible scientific literature. However, its solubility in water has been consistently reported as very low. The available data is summarized below.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | < 5 ppm (~0.005 g/L) | Not Specified | Described as "extremely low" in patent literature.[2][3] |

| Water | H₂O | 0.1 to 1 mg/L | Not Specified | Technical grade.[4][5] |

| Water | H₂O | 10 mg/L | 25 | [6] |

| Water | H₂O | 0.001% | 25 | [7] |

Note: The variability in reported water solubility may be attributed to differences in the grade of the compound (e.g., technical vs. purified) and the experimental conditions.

For context, the structurally related compound, di-p-tolyl sulfone, is reported to be soluble in chloroform at a concentration of 25 mg/mL.[8] While this suggests that chlorinated solvents may be effective for diiodomethyl p-tolyl sulfone, empirical validation is necessary.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the equilibrium solubility of diiodomethyl p-tolyl sulfone in an organic solvent. This method is based on the common "shake-flask" method, a reliable and widely used technique for solid compounds.

Objective: To determine the saturation solubility of diiodomethyl p-tolyl sulfone in a given organic solvent at a specified temperature.

Materials:

-

Diiodomethyl p-tolyl sulfone (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of diiodomethyl p-tolyl sulfone of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of diiodomethyl p-tolyl sulfone to a series of scintillation vials or sealed glass tubes. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted, filtered samples using the same analytical method used for the calibration standards.

-

Determine the concentration of diiodomethyl p-tolyl sulfone in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the equilibrium solubility of diiodomethyl p-tolyl sulfone in the specific solvent at the tested temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of diiodomethyl p-tolyl sulfone.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. WO2006083630A2 - Diiodomethyl-p-tolylsulfone as a particulate dispersion in a liquid solvent in combination with an anti-dandruff active - Google Patents [patents.google.com]

- 3. HK1112425A - Diiodomethyl-p-tolylsulfone as a particulate dispersion in a liquid solvent - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chempoint.com [chempoint.com]

- 8. Di-p-tolyl sulfone 99 599-66-6 [sigmaaldrich.com]

Thermal Stability and Decomposition of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected thermal stability and decomposition profile of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene based on its chemical structure and the known behavior of related sulfonyl compounds. As of the latest literature review, specific experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available. Therefore, the quantitative data and decomposition pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

This compound, also known as Diiodomethyl p-tolyl sulfone, is a biocide used as a preservative in various industrial and commercial applications, including paints, coatings, adhesives, and leather.[1][2] Its efficacy as an antimicrobial agent is well-documented; however, a thorough understanding of its thermal stability and decomposition characteristics is critical for ensuring safe handling, storage, and formulation, particularly in processes involving elevated temperatures.

This technical guide summarizes the known properties of this compound and provides a comprehensive, albeit predictive, analysis of its thermal behavior. It includes detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be adapted for the specific analysis of this compound.

Compound Profile

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 20018-09-1 | [3][4] |

| Molecular Formula | C₈H₈I₂O₂S | [3][4] |

| Molecular Weight | 422.02 g/mol | [1][3] |

| Appearance | Tan powder at room temperature | [2] |

| Melting Point | Approximately 137–139 °C | |

| Long-Term Stability | Stable for extended periods at ambient and moderately elevated temperatures (e.g., up to 40 °C for 6 months). |

Predicted Thermal Stability and Decomposition

While specific high-temperature decomposition data is unavailable, general knowledge of sulfone chemistry allows for an informed prediction of the thermal behavior of this compound. A safety data sheet for a related product indicates that exposure to elevated temperatures can cause decomposition, which may generate gas and build pressure in closed systems.[5] Upon heating to decomposition, the compound is expected to emit toxic vapors of sulfur oxides and iodide.[1]

The thermal decomposition of sulfones typically proceeds via homolytic cleavage of the carbon-sulfur or sulfur-oxygen bonds. For aralkyl sulfones, the C-S bond is often the point of initial scission at elevated temperatures, leading to the formation of radical intermediates and the eventual elimination of sulfur dioxide (SO₂).

Predicted Decomposition Onset

Based on studies of analogous aromatic sulfones, the onset of thermal decomposition for this compound is anticipated to be in the range of 200-350 °C. The presence of the diiodomethyl group may influence this temperature range compared to simpler p-tolyl sulfones.

Hypothetical Quantitative Thermal Analysis Data

The following tables present hypothetical TGA and DSC data for this compound. This data is illustrative and should be confirmed by experimental analysis.

Table 1: Hypothetical TGA Data

| Parameter | Predicted Value |

| Onset of Decomposition (Tonset) | ~ 220 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 250 °C |

| Final Residue at 600 °C | < 10% |

Table 2: Hypothetical DSC Data

| Thermal Event | Predicted Temperature Range (°C) |

| Melting (Endotherm) | 135 - 145 |

| Decomposition (Exotherm) | 220 - 300 |

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to be a multi-step process involving the formation of various intermediates and final products. A plausible, though unverified, decomposition pathway is initiated by the homolytic cleavage of the C-S bond.

References

- 1. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diiodomethyl p-tolyl sulfone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | 20018-09-1 | FD140298 [biosynth.com]

- 4. 1-[(Diiodomethyl)sulfonyl]-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 5. chempoint.com [chempoint.com]

Diiodomethyl p-tolyl Sulfone: A Technical Examination of its Fungicidal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodomethyl p-tolyl sulfone, a broad-spectrum antimicrobial agent, is utilized as a fungicide, bactericide, and algaecide in a variety of industrial and commercial applications.[1][2] Commonly known by its trade name, Amical 48, it serves as a preservative in paints, coatings, adhesives, leather, and wood products.[1][2][3][4] While its efficacy as a preservative is well-established, a detailed, publicly available body of research specifically elucidating its biochemical mechanism of action against fungi remains limited. This guide synthesizes the available information and provides a framework for understanding its potential modes of action based on its chemical properties and toxicological data from mammalian studies.

Core Mechanism of Action: The Role of Iodine Release

The primary evidence regarding the mode of action of Diiodomethyl p-tolyl sulfone comes from toxicological studies in rats. These studies indicate that upon ingestion, the molecule releases its two iodine atoms.[1][5] This liberation of iodine leads to elevated systemic iodide levels, which in turn results in hypothyroidism.[5] Comparative studies using the de-iodinated analog, methyl-p-tolylsulfone, have shown that the iodine moieties are critical for its biological activity.[5]

While these findings are from mammalian systems, they provide a crucial insight into the potential fungicidal mechanism. It is plausible that the release of iodine is also central to its antifungal properties. Iodine and iodine-releasing compounds are known to be potent antimicrobial agents. Their mechanism of action is generally attributed to their ability to rapidly penetrate microbial cell walls and disrupt essential cellular components.

A proposed logical workflow for the fungicidal action of Diiodomethyl p-tolyl sulfone is as follows:

Caption: Proposed mechanism of Diiodomethyl p-tolyl sulfone.

Physicochemical Properties and Bioavailability

Diiodomethyl p-tolyl sulfone is characterized by its extremely low water solubility.[6] This property likely influences its formulation and delivery in aqueous-based products, often requiring its use as a particulate dispersion.[6] Despite its low solubility, it is effective as a preservative, suggesting that it can be taken up by fungal cells. The lipophilic nature of the molecule may facilitate its passage through the lipid-rich fungal cell membrane.

Potential Cellular Targets in Fungi

Based on the known antimicrobial actions of iodine, the following are potential cellular targets for Diiodomethyl p-tolyl sulfone in fungi:

-

Enzymes and Proteins: Iodine is a strong oxidizing agent and can react with the sulfhydryl groups (-SH) of cysteine residues in proteins. This can lead to the formation of disulfide bonds and a subsequent change in protein conformation, resulting in enzyme inactivation. Key metabolic enzymes involved in glycolysis, the Krebs cycle, and cellular respiration could be susceptible.

-

Amino Acids: Iodine can also react with other amino acid residues, such as tyrosine, histidine, and tryptophan, potentially altering protein structure and function.

-

Cell Membranes: While not a direct target, damage to membrane-bound proteins and enzymes by iodine could disrupt membrane integrity and transport processes.

-

Nucleic Acids: Although less likely to be the primary mode of action, high concentrations of reactive iodine species could potentially cause damage to DNA and RNA.

Data Presentation

Due to the limited publicly available research specifically on the fungicidal mechanism of Diiodomethyl p-tolyl sulfone, there is a lack of quantitative data (e.g., IC50 values for specific fungal enzymes, detailed efficacy data against a range of fungal species under controlled laboratory conditions) to present in a tabular format at this time.

Experimental Protocols

Detailed experimental protocols for elucidating the precise mechanism of action of Diiodomethyl p-tolyl sulfone as a fungicide are not available in the reviewed literature. However, a general experimental workflow to investigate its mechanism could involve the following steps:

Caption: A general experimental workflow.

1. Determination of Minimum Inhibitory Concentration (MIC):

-

Objective: To determine the lowest concentration of Diiodomethyl p-tolyl sulfone that inhibits the visible growth of a target fungus.

-

Methodology: A broth microdilution or agar dilution method would be employed using a panel of relevant fungal species. The compound would be serially diluted in a suitable growth medium, and a standardized inoculum of the fungus would be added. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration with no visible growth.

2. Fungal Cell Viability Assays:

-

Objective: To assess whether the compound is fungicidal or fungistatic.

-

Methodology: Fungal cells would be treated with Diiodomethyl p-tolyl sulfone at concentrations around the MIC. At various time points, aliquots would be taken, washed, and plated on drug-free agar to determine the number of colony-forming units (CFUs). A significant reduction in CFUs would indicate fungicidal activity. Staining with dyes like propidium iodide, which only enters cells with compromised membranes, could also be used to assess cell death via flow cytometry or fluorescence microscopy.

3. Enzyme Inhibition Assays:

-

Objective: To identify specific fungal enzymes inhibited by Diiodomethyl p-tolyl sulfone.

-

Methodology: Key metabolic enzymes (e.g., from the glycolytic pathway or cellular respiration) would be purified from a target fungus. The activity of the enzyme would be measured in the presence and absence of the compound. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) would be determined.

4. Proteomic and Transcriptomic Analyses:

-

Objective: To obtain a global view of the cellular processes affected by the compound.

-

Methodology: Fungal cells would be treated with a sub-lethal concentration of Diiodomethyl p-tolyl sulfone. Changes in the proteome (using techniques like 2D-gel electrophoresis or mass spectrometry) and the transcriptome (using RNA-sequencing) would be analyzed to identify up- or down-regulated proteins and genes, providing clues about the cellular stress responses and affected pathways.

Conclusion and Future Directions

The fungicidal activity of Diiodomethyl p-tolyl sulfone is likely linked to the release of iodine within the fungal cell, leading to the disruption of essential proteins and cellular processes through oxidative damage. However, the specific molecular targets and the precise cascade of events leading to fungal cell death have not been definitively established in the public domain.

Future research should focus on targeted biochemical and genetic studies to identify the primary fungal targets of this compound. Elucidating the specific enzymes or pathways that are most sensitive to Diiodomethyl p-tolyl sulfone will provide a more complete understanding of its mechanism of action and could inform the development of more effective and targeted antifungal agents. Furthermore, investigating potential resistance mechanisms in fungi would be a critical area of study.

References

- 1. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diiodomethyl p-tolyl sulfone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Discussion of diiodomethyl p-tolyl sulfone (Amical® 48) as a fungicide for wood preservatio [irg-wp.com]

- 4. Federal Register :: Diiodomethyl p-tolyl sulfone (Amical 48) Risk Assessments; Notice of Availability, and Risk Reduction Options [federalregister.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2006083630A2 - Diiodomethyl-p-tolylsulfone as a particulate dispersion in a liquid solvent in combination with an anti-dandruff active - Google Patents [patents.google.com]

In-Depth Toxicological Profile of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene for Laboratory Applications

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene (CAS No. 20018-09-1), a compound also known as Diiodomethyl p-tolyl sulfone (DIMPTS). This document is intended to serve as a crucial resource for laboratory personnel, researchers, and professionals in the field of drug development to ensure its safe handling and to provide a thorough understanding of its potential hazards.

Chemical and Physical Properties

This compound is a tan-colored powder at room temperature. It is primarily used as an antifungal agent, algaecide, and bactericide in various industrial applications, including paints, coatings, adhesives, and textiles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H8I2O2S | |

| Molecular Weight | 422.02 g/mol | |

| Appearance | Tan powder | |

| Melting Point | 136 - 152 °C | |

| Water Solubility | 0.1 - 1 mg/L | |

| Vapor Pressure | 9.6 x 10-7 mm Hg at 25 °C |

Toxicological Data

The toxicity of this compound is primarily attributed to the release of iodide following its metabolism. This can lead to effects on the thyroid gland.

Acute Toxicity

The compound exhibits low acute oral and dermal toxicity but is considered toxic if inhaled. It is a severe eye irritant.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | >5000 mg/kg | |

| LD50 | Rabbit | Dermal | >20,000 mg/kg | |

| LC50 | Rat | Inhalation | 0.96 mg/L (4 hours) | |

| Eye Irritation | Rabbit | Ocular | Severe irritant | |

| Dermal Irritation | Rabbit | Dermal | Minimal irritant | |

| Skin Sensitization | - | Dermal | Sensitizer |

Subchronic Toxicity

Subchronic exposure studies in rats and dogs have been conducted. In a 90-day study, rats administered the compound in their diet showed squamous metaplasia of the salivary gland duct at the highest dose (80 mg/kg/day). In dogs, a 90-day capsule administration study resulted in lower body weights in high-dose females and alterations in the thyroid glands, salivary glands, and gastrointestinal tract at mid and high doses.

Genotoxicity

This compound was found to be negative in a battery of four in vitro genotoxicity assays and one in vivo genotoxicity assay.

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have shown that at high doses (40 mg/kg/day), the compound can cause increased post-implantation loss, decreased gestation survival, and dystocia (difficult birth). These effects are consistent with iodide toxicity. Developmental toxicity studies in rats indicated no teratogenic effects, even at doses that caused maternal toxicity.

Metabolism and Toxicokinetics

Orally administered this compound is rapidly absorbed and eliminated, primarily in the urine. The biological half-life is estimated to be between 1 and 4 hours. The primary metabolic pathways involve the liberation of one or both iodine atoms, oxidation of the benzylic methyl group to form a benzoic acid derivative, and glutathione conjugation at the sulfonyl methyl group. It is estimated that 67-80% of the iodine atoms are metabolically released from the parent molecule.

Mechanism of Action and Signaling Pathways

The toxicological effects of this compound are predominantly linked to the release of iodide. Excess iodide can disrupt the normal functioning of the thyroid gland through the Wolff-Chaikoff effect, which is an autoregulatory phenomenon where a large amount of iodide inhibits the synthesis of thyroid hormones.

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative workflows for key toxicological assessments.

Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

Caption: Workflow for a 90-day subchronic oral toxicity study.

In Vitro Genotoxicity Battery (Based on OECD Guidelines)

Caption: A typical in vitro genotoxicity testing battery.

Safety Precautions for Laboratory Use

Given its toxicological profile, the following safety precautions are mandatory when handling this compound in a laboratory setting:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Eye Protection: Due to its severe eye irritant properties, extra caution must be taken to avoid contact with eyes. An eyewash station should be readily accessible.

-

Spill Management: In case of a spill, collect the spillage and dispose of it as hazardous waste.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a compound with a well-defined toxicological profile. Its primary hazard is related to its potential to cause serious eye damage and toxicity upon inhalation. The systemic toxicity observed in animal studies is largely attributable to the release of iodide and its subsequent effects on the thyroid gland. The compound is not considered genotoxic. Researchers and laboratory personnel must adhere to strict safety protocols to minimize exposure and ensure a safe working environment. This guide provides the essential information needed to handle this chemical responsibly and to understand its potential biological effects.

Environmental Fate and Degradation of Diiodomethyl p-tolyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Diiodomethyl p-tolyl sulfone. The information presented is compiled from regulatory assessments and scientific studies, offering insights into the compound's persistence and transformation in various environmental compartments. This document is intended to serve as a valuable resource for professionals involved in environmental risk assessment and management.

Executive Summary

Diiodomethyl p-tolyl sulfone is an antimicrobial agent used in a variety of materials to prevent microbial degradation. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems. This guide details the key degradation pathways, including hydrolysis, biodegradation, and photolysis, and provides quantitative data on degradation rates. Experimental protocols, based on internationally recognized guidelines, are also outlined to provide a framework for conducting similar environmental fate studies.

Physicochemical Properties

A summary of the key physicochemical properties of Diiodomethyl p-tolyl sulfone is presented in the table below. These properties influence its distribution and behavior in the environment.

| Property | Value | Reference |

| CAS Number | 20018-09-1 | |

| Molecular Formula | C₈H₈I₂O₂S | |

| Molecular Weight | 422.03 g/mol | |

| Water Solubility | 10 mg/L at 25°C | [1] |

| Vapor Pressure | 1.87 x 10⁻⁶ mm Hg at 25°C | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.66 | [1] |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 500 |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of Diiodomethyl p-tolyl sulfone in the environment.

Hydrolysis

Diiodomethyl p-tolyl sulfone is stable to hydrolysis at acidic pH but degrades in neutral and alkaline conditions. The primary hydrolysis product is monoiodomethyl p-tolyl sulfone (MIMPTS).[1]

Table 1: Hydrolysis of Diiodomethyl p-tolyl sulfone

| pH | Half-life (t½) in days | Major Degradation Product |

| 5 | Stable | - |

| 7 | 2.1 | Monoiodomethyl p-tolyl sulfone (MIMPTS) |

| 9 | 3.6 | Monoiodomethyl p-tolyl sulfone (MIMPTS) |

This protocol is based on the principles of the OECD Guideline for Testing of Chemicals 111.

-

Objective: To determine the rate of hydrolysis of Diiodomethyl p-tolyl sulfone at different pH values.

-

Test Substance: Diiodomethyl p-tolyl sulfone, radiolabeled or non-labeled.

-

Test Conditions:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation in the dark at a constant temperature (e.g., 25°C).

-

The concentration of the test substance should not exceed its water solubility.

-

-